molecular formula C11H14N4O2 B6031827 5-{[(3-methoxyphenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

5-{[(3-methoxyphenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B6031827
M. Wt: 234.25 g/mol
InChI Key: CSLOWAPQSPWDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3-methoxyphenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

5-{[(3-methoxyphenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In neuroscience, this compound has been used as a tool to study the role of certain neurotransmitters in the brain. In cancer research, this compound has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent.

Mechanism of Action

The exact mechanism of action of 5-{[(3-methoxyphenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and receptors in the brain and body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In neuroscience, this compound has been used to study the role of certain neurotransmitters in the brain, such as dopamine and serotonin. In cancer research, this compound has been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[(3-methoxyphenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other chemical compounds used in research.

Future Directions

There are several future directions for research on 5-{[(3-methoxyphenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. One potential area of study is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of study is its potential as a tool for studying the role of neurotransmitters in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research. Overall, this compound is a promising chemical compound with potential applications in various fields of research.

Synthesis Methods

5-{[(3-methoxyphenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be synthesized using a multistep process involving the reaction of 3-methoxybenzylamine with 2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The resulting product is purified using chromatography techniques to obtain pure this compound.

properties

IUPAC Name

5-[(3-methoxyanilino)methyl]-2-methyl-4H-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-15-11(16)13-10(14-15)7-12-8-4-3-5-9(6-8)17-2/h3-6,12H,7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLOWAPQSPWDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=N1)CNC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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